molecular formula C20H17N3O2 B11704846 N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide

N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide

Cat. No.: B11704846
M. Wt: 331.4 g/mol
InChI Key: QNLXJZLLXVTZNX-HYARGMPZSA-N
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Description

. It is a derivative of hydrazide and isonicotinic acid, characterized by the presence of a benzyloxy group attached to a benzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l461016-1ea typically involves the condensation reaction between isonicotinic acid hydrazide and 3-(benzyloxy)benzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for Salor-int l461016-1ea are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Salor-int l461016-1ea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Salor-int l461016-1ea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Salor-int l461016-1ea involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its benzyloxy group may facilitate binding to biological receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(benzyloxy)benzylidene)isonicotinohydrazide
  • N’-(4-(benzyloxy)benzylidene)isonicotinohydrazide
  • N’-(3-(methoxy)benzylidene)isonicotinohydrazide

Uniqueness

Salor-int l461016-1ea is unique due to its specific structural features, such as the benzyloxy group and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(18-9-11-21-12-10-18)23-22-14-17-7-4-8-19(13-17)25-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,23,24)/b22-14+

InChI Key

QNLXJZLLXVTZNX-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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